molecular formula C7H10O2 B117747 Oxiranepropanol, 3-ethynyl-, trans-(9CI) CAS No. 156455-52-6

Oxiranepropanol, 3-ethynyl-, trans-(9CI)

Cat. No.: B117747
CAS No.: 156455-52-6
M. Wt: 126.15 g/mol
InChI Key: QJBVYQNGFJONMI-BQBZGAKWSA-N
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Description

Oxiranepropanol, 3-ethynyl-, trans-(9CI) is an organic compound characterized by the presence of an oxirane ring and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranepropanol, 3-ethynyl-, trans-(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as propargyl alcohol and epichlorohydrin.

    Epoxidation: The propargyl alcohol undergoes epoxidation to form the oxirane ring. This step is usually carried out using a peracid, such as m-chloroperbenzoic acid, under controlled conditions.

    Alkyne Addition: The ethynyl group is introduced through an alkyne addition reaction. This can be achieved using a palladium-catalyzed coupling reaction, such as the Sonogashira coupling, where the alkyne is coupled with an appropriate halide.

Industrial Production Methods

Industrial production of Oxiranepropanol, 3-ethynyl-, trans-(9CI) may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxiranepropanol, 3-ethynyl-, trans-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oxiranepropanol, 3-ethynyl-, trans-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and alkynes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oxiranepropanol, 3-ethynyl-, trans-(9CI) involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, which can be catalyzed by enzymes or chemical reagents. The ethynyl group can participate in addition reactions, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-hydroxybutanoic acids: These compounds share a similar oxirane ring structure but differ in the presence of amino and hydroxyl groups.

    3-Alkyl/alkenylglutamates: These compounds have similar structural features but differ in the presence of glutamate moieties.

Properties

CAS No.

156455-52-6

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-[(2S,3S)-3-ethynyloxiran-2-yl]propan-1-ol

InChI

InChI=1S/C7H10O2/c1-2-6-7(9-6)4-3-5-8/h1,6-8H,3-5H2/t6-,7-/m0/s1

InChI Key

QJBVYQNGFJONMI-BQBZGAKWSA-N

SMILES

C#CC1C(O1)CCCO

Isomeric SMILES

C#C[C@H]1[C@@H](O1)CCCO

Canonical SMILES

C#CC1C(O1)CCCO

Synonyms

Oxiranepropanol, 3-ethynyl-, trans- (9CI)

Origin of Product

United States

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